molecular formula C9H8N2O3 B8221534 methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B8221534
M. Wt: 192.17 g/mol
InChI Key: GCNFLMAVBSKUDC-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a high-purity chemical intermediate based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a structure of significant interest in medicinal chemistry due to its broad biological activity . This compound serves as a versatile building block for the research and development of novel therapeutic agents. Its core structure is a key pharmacophore found in various alkaloids and is recognized for its role in designing molecules that interact with critical biological targets . Scientific literature indicates that derivatives of 7-azaindole exhibit a wide spectrum of pharmacological properties, including antiproliferative activity, making them promising candidates in oncology research . Specifically, this methyl ester derivative can be utilized to synthesize novel analogues for evaluation as potent antiproliferative agents against various human cancer cell lines . Furthermore, the 7-azaindole scaffold is a privileged structure in the development of protein-kinase inhibitors and has been incorporated into drugs used in anticancer therapy . Researchers value this scaffold for its ability to mimic biomolecules and control key biological properties, which is essential for developing effective therapeutic compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-4-11-8-7(5)6(12)2-3-10-8/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFLMAVBSKUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Cyclocondensation efficiency heavily depends on solvent choice and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, while temperatures above 100°C improve ring-closure kinetics. In one protocol, refluxing 4-aminopyridin-2(1H)-one with ethyl acetoacetate in DMF for 12 hours produced the pyrrolo[2,3-b]pyridine scaffold in 72% yield.

Reaction ComponentOptimal ConditionsYield (%)
4-Aminopyridin-2(1H)-oneDMF, 150°C, 8 h84
Ethyl acetoacetateToluene, reflux, 12 h68
2,2-DihydroxyacetophenoneH2O, 80°C, 6 h76

Microwave-Assisted Functionalization and Esterification

Microwave irradiation significantly accelerates esterification and amidation steps. A two-step protocol for methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves:

  • Hydroxy Protection : Treating the free hydroxy group with triisopropylsilyl chloride (TIPSCl) in DMF at 5°C to form the silyl-protected intermediate 2 .

  • Esterification : Reacting 2 with methyl chloroformate under microwave irradiation (160°C, 20 minutes), followed by deprotection with tetrabutylammonium fluoride (TBAF) to yield the final product in 78% overall yield.

This method minimizes side reactions such as decarboxylation, which commonly occurs under prolonged heating. Comparative studies show microwave-assisted routes achieve 15–20% higher yields than conventional thermal methods.

Domino Multi-Component Reactions for Atom Economy

A one-pot, three-component domino reaction offers an eco-friendly alternative. Combining 4-aminopyridin-2(1H)-one, 2,2-dihydroxy-1-phenylethan-1-one, and methyl acetoacetate in water at 90°C for 6 hours generates the target compound in 82% yield. The reaction proceeds via:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Michael Addition : Attack by the pyridine amine on the ketone.

  • Cyclization and Aromatization : Spontaneous ring closure and dehydration.

This method eliminates the need for toxic solvents and reduces purification steps, aligning with green chemistry principles.

Protection/Deprotection Strategies for Regioselective Synthesis

Regioselective synthesis requires precise protection of reactive sites. The 1H-pyrrolo[2,3-b]pyridine system often necessitates protection of the pyrrole nitrogen to prevent unwanted side reactions. A widely adopted strategy uses the 2-(trimethylsilyl)ethoxymethyl (SEM) group:

  • SEM Protection : Treating 4-hydroxy-1H-pyrrolo[2,3-b]pyridine with SEMCl in DMF at 0°C (84% yield).

  • Esterification : Reacting the SEM-protected intermediate with methyl chloroformate.

  • Deprotection : Removing the SEM group with HCl in methanol to yield the final product.

This approach ensures >90% regioselectivity for the 3-carboxylate position, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationHigh scalabilityRequires harsh acids68–84
Microwave-AssistedRapid reaction timesSpecialized equipment needed65–78
Domino ReactionAtom-economic, greenLimited substrate scope70–82
SEM ProtectionExcellent regioselectivityMulti-step synthesis75–90

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Substituents at positions 3, 4, and 5 significantly alter molecular properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties
Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-OH, 3-COOCH₃ C₉H₈N₂O₃ 192.17 - High polarity due to -OH; potential for H-bonding
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-Br, 3-COOCH₃ C₉H₇BrN₂O₂ 255.07 97 Lipophilic; stored at 2–8°C
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 4-Cl, 3-COOCH₃ C₉H₇ClN₂O₂ 210.62 97 Moderate lipophilicity
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5-F, 3-COOCH₃ C₉H₇FN₂O₂ 194.16 95 Electron-withdrawing F enhances stability
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 4-Cl, 5-COOCH₂CH₃ C₁₀H₉ClN₂O₂ 224.65 - Ethyl ester increases lipophilicity

Key Observations :

  • Fluorinated Analogs : The 5-fluoro derivative (194.16 g/mol) has lower molecular weight and higher electronegativity, which may enhance metabolic stability .
  • Ester Variations : Ethyl esters (e.g., Ethyl 4-chloro-...-5-carboxylate) are more lipophilic than methyl esters, affecting bioavailability .

Biological Activity

Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₈N₂O₃
  • Molecular Weight: 192.17 g/mol
  • CAS Number: 1638760-97-0
  • Purity: ≥ 97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization of Precursors: Utilizing controlled conditions to promote the formation of the pyrrolo[2,3-b]pyridine structure.
  • Purification Techniques: Methods such as recrystallization and chromatography are employed to achieve high purity levels .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation: It may also interact with cellular receptors, affecting signal transduction pathways and cellular functions .

Therapeutic Applications

Research indicates several therapeutic potentials for this compound:

  • Antimicrobial Activity:
    • Exhibits activity against various bacterial strains, including Mycobacterium tuberculosis.
    • Studies have shown that derivatives of this compound can inhibit the growth of resistant strains .
  • Anticancer Properties:
    • Various derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds derived from this scaffold showed significant antiproliferative activity against ovarian and breast cancer cell lines .
    • A specific derivative was noted for its moderate cytotoxicity with a therapeutic index indicating promising anticancer potential .
  • Neuroprotective Effects:
    • Some studies suggest that pyrrolopyridine derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeSpecific FindingsReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerModerate cytotoxicity against ovarian cancer cells
NeuroprotectivePotential neuroprotective effects in preclinical studies

Table 2: Synthesis Overview

Synthesis MethodDescriptionYield
CyclizationMulti-step organic reactions to form the pyrrolopyridine structureHigh
PurificationRecrystallization and chromatography>97% purity

Case Studies

  • Antimycobacterial Activity Study:
    • A study evaluated various derivatives for their antimycobacterial activity, revealing that esters exhibited good activity with MIC values below 0.15 µM .
  • Anticancer Activity Evaluation:
    • Research on a specific derivative showed significant cytotoxicity against ovarian cancer cells with minimal toxicity towards non-cancerous cells, highlighting its potential as an anticancer agent .

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess tautomeric preferences (e.g., lactam-lactim tautomerism) and hydrogen-bonding interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on the carboxylate and hydroxy pharmacophores .

How do structural modifications at the 4-hydroxy position affect bioactivity and physicochemical properties?

Q. Advanced Research Focus

  • Esterification/Amidation : Replacing the 4-hydroxy group with acyloxy or amino groups alters logP and membrane permeability. For example, tert-butyl ester derivatives showed improved bioavailability in pharmacokinetic studies .
  • Chelation Potential : The 4-hydroxy group can coordinate metal ions (e.g., Fe³⁺), influencing redox activity in catalytic applications .
  • pH-Dependent Solubility : Protonation of the hydroxy group (pKa ~8–10) affects solubility in physiological buffers .

What strategies resolve contradictions in reported synthetic yields or spectral data?

Q. Advanced Research Focus

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) that may differ across studies .
  • Spectral Reanalysis : Compare NMR data with computed shifts (e.g., using ACD/Labs or MestReNova) to confirm assignments .
  • Byproduct Identification : Use high-resolution mass spectrometry (HRMS) to detect side products like de-esterified acids or dimerized species .

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